molecular formula C12H22O10 B010378 3-Deoxysucrose CAS No. 102039-75-8

3-Deoxysucrose

Cat. No.: B010378
CAS No.: 102039-75-8
M. Wt: 326.3 g/mol
InChI Key: KKBBKUOGNQMNRX-FCYDWXPZSA-N
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Description

3-Deoxysucrose is a derivative of sucrose, where the hydroxyl group at the third carbon of the glucose moiety is replaced by a hydrogen atom This modification results in unique chemical and physical properties that distinguish it from its parent compound, sucrose

Scientific Research Applications

3-Deoxysucrose has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxysucrose typically involves the selective removal of the hydroxyl group at the third carbon of the glucose unit in sucrose. One common method is the use of glycosyl fluoride donors in the presence of calcium ions and trimethylamine. This reaction proceeds at room temperature in an aqueous solvent mixture, promoting high site-selectivity for the 3’-position of the fructofuranoside unit .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of glycosylation reactions and the use of selective deoxygenation techniques can be adapted for large-scale synthesis. The use of non-enzymatic aqueous oligosaccharide syntheses is a promising approach for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxysucrose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: The hydrogen atom at the third carbon can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-Deoxysucrose involves its interaction with specific enzymes and molecular targets. The absence of the hydroxyl group at the third carbon alters its binding affinity and reactivity compared to sucrose. This modification can affect glycosylation processes and the formation of glycosidic bonds, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific removal of the hydroxyl group at the third carbon, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying the effects of deoxygenation on carbohydrate chemistry and for developing novel synthetic pathways .

Properties

IUPAC Name

(2R,3R,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10/c13-2-7-5(16)1-6(17)11(20-7)22-12(4-15)10(19)9(18)8(3-14)21-12/h5-11,13-19H,1-4H2/t5-,6+,7+,8+,9+,10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBBKUOGNQMNRX-FCYDWXPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(C1O)OC2(C(C(C(O2)CO)O)O)CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]([C@@H]1O)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80907008
Record name Hex-2-ulofuranosyl 3-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102039-75-8
Record name 3-Deoxysucrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102039758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-2-ulofuranosyl 3-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Deoxysucrose
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3-Deoxysucrose
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3-Deoxysucrose
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3-Deoxysucrose

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